molecular formula C22H15N3O2S B12912797 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 918154-61-7

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12912797
CAS No.: 918154-61-7
M. Wt: 385.4 g/mol
InChI Key: VCXQZJPMKFYJGY-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is fused with a benzothiazole moiety and a methoxy group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an imine intermediate. This intermediate is then cyclized with anthranilic acid derivatives under acidic or basic conditions to yield the quinazolinone structure.

  • Step 1: Formation of Imine Intermediate

      Reagents: 2-aminobenzothiazole, aldehyde

      Conditions: Solvent (e.g., ethanol), reflux

  • Step 2: Cyclization

      Reagents: Imine intermediate, anthranilic acid derivative

      Conditions: Acidic or basic medium, elevated temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.

      Reagents: Oxidizing agents like potassium permanganate (KMnO₄)

      Conditions: Aqueous or organic solvent, room temperature or elevated temperature

  • Reduction: : The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

      Reagents: Reducing agents like sodium borohydride (NaBH₄)

      Conditions: Solvent (e.g., methanol), room temperature

  • Substitution: : The methoxy group can be substituted with other functional groups.

      Reagents: Nucleophiles like amines or thiols

      Conditions: Solvent (e.g., dichloromethane), room temperature or reflux

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinazolinone ring results in dihydroquinazolinone.

Scientific Research Applications

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzothiazole moiety is known to interact with DNA, proteins, and other biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the benzothiazole moiety, resulting in different biological activities.

    3-(4-Hydroxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and biological properties.

    3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Contains a methyl group instead of a methoxy group, leading to variations in its chemical behavior and applications.

Uniqueness

The presence of the methoxy group in 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

918154-61-7

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

3-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3O2S/c1-27-17-12-7-13-18-19(17)24-22(28-18)25-20(14-8-3-2-4-9-14)23-16-11-6-5-10-15(16)21(25)26/h2-13H,1H3

InChI Key

VCXQZJPMKFYJGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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